![molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1](/img/structure/B128384.png)

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

説明

“3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8BrN . It is a solid substance .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine”, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .

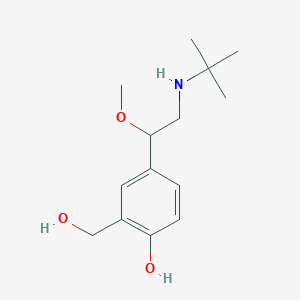

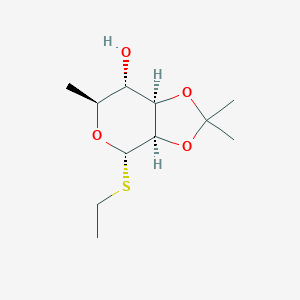

Molecular Structure Analysis

The molecular structure of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is characterized by a cyclopenta[b]pyridine core with a bromine atom attached to the 3-position . In the solid state, molecules of related compounds form centrosymmetric dimers due to intermolecular hydrogen bonds .

Chemical Reactions Analysis

The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is 198.06 g/mol . It has a topological polar surface area of 12.9 Ų . The compound is a solid at room temperature .

科学的研究の応用

Hypoglycemic Activity

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: derivatives have been identified to exhibit hypoglycemic activity . This suggests potential applications in the development of new treatments for diabetes, where these compounds could be used to lower blood sugar levels.

Calcium Channel Antagonism

These derivatives also act as antagonists of calcium channels . This property is significant for cardiovascular research, as calcium channel blockers are used to treat various conditions such as hypertension and angina.

Fluorescent Probes

The compound’s derivatives serve as fluorescent probes . In biochemical research, fluorescent probes are vital tools for visualizing and tracking biological processes, which can be crucial in understanding cellular functions and disease mechanisms.

Protein Kinase Inhibition

Another application is the inhibition of protein kinase FGFR1 . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibitors are valuable in cancer therapy as they can regulate cell functions.

Organic Synthesis

The multicomponent synthesis involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine leads to the formation of various heterocyclic compounds . These reactions are fundamental in organic chemistry for creating complex molecules with potential pharmaceutical applications.

X-ray Structural Analysis

The structure of heterocycles based on this compound has been studied using X-ray structural analysis . This application is crucial in material science and drug design, providing insights into molecular geometry and electronic structure.

Alkylating Agent Reaction

In synthetic chemistry, the compound reacts with alkylating agents to produce thioesters . This reaction is part of a broader synthesis process that can lead to the creation of new molecules with therapeutic properties.

Intermediate for Antibiotics

Lastly, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome , an antibiotic used in the treatment of severe bacterial infections.

作用機序

Mode of Action

It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19806) suggests that it may have good bioavailability

Result of Action

One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.

特性

IUPAC Name |

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSQPREWBGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467965 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

CAS RN |

158331-18-1 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)